molecular formula C13H15N3O B1491690 6-[(4-Ethoxyphenyl)methyl]pyrimidin-4-amine CAS No. 2098140-18-0

6-[(4-Ethoxyphenyl)methyl]pyrimidin-4-amine

Cat. No.: B1491690
CAS No.: 2098140-18-0
M. Wt: 229.28 g/mol
InChI Key: LPGIQOIYEPCCIB-UHFFFAOYSA-N
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Description

6-[(4-Ethoxyphenyl)methyl]pyrimidin-4-amine is a chemical compound characterized by its pyrimidin-4-amine core structure with a 4-ethoxyphenylmethyl group attached to the 6th position

Biochemical Analysis

Biochemical Properties

6-[(4-Ethoxyphenyl)methyl]pyrimidin-4-amine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with several key enzymes, including cyclin-dependent kinases (CDKs) and other kinases involved in cell cycle regulation . The nature of these interactions often involves the inhibition of enzyme activity, which can lead to alterations in cellular processes such as cell division and apoptosis. Additionally, this compound has been observed to form hydrogen bonds and hydrophobic interactions with specific amino acid residues within the active sites of these enzymes .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to inhibit the proliferation of cancer cells by interfering with the CDK-mediated phosphorylation of key regulatory proteins . Furthermore, this compound can induce apoptosis in certain cell lines, highlighting its potential as an anticancer agent .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of the compound to the active sites of target enzymes, leading to enzyme inhibition . This binding is facilitated by the formation of hydrogen bonds and hydrophobic interactions with specific amino acid residues. Additionally, this compound can modulate gene expression by affecting transcription factors and other regulatory proteins . These changes in gene expression can result in altered cellular functions and responses.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. In vitro studies have shown that this compound remains stable under physiological conditions for extended periods . Over time, it may undergo degradation, leading to a decrease in its efficacy . Long-term exposure to this compound has been associated with sustained inhibition of cell proliferation and induction of apoptosis in certain cell lines .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have demonstrated that low to moderate doses of this compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, this compound may induce adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its biotransformation and elimination . The compound is metabolized by liver enzymes, including cytochrome P450 isoforms, which facilitate its conversion into various metabolites . These metabolites can then be excreted through renal and biliary pathways. The interaction of this compound with metabolic enzymes can also influence metabolic flux and alter the levels of specific metabolites within the body .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . This compound can be actively transported across cell membranes by specific transporters, facilitating its accumulation in target tissues . Additionally, binding proteins within the cytoplasm and nucleus can influence the localization and activity of this compound . These interactions play a crucial role in determining the compound’s bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound has been found to localize primarily within the cytoplasm and nucleus of cells . Targeting signals and post-translational modifications can direct this compound to specific cellular compartments, where it can exert its effects on enzyme activity and gene expression . Understanding the subcellular distribution of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-[(4-Ethoxyphenyl)methyl]pyrimidin-4-amine typically involves the following steps:

  • Formation of Pyrimidin-4-amine: The pyrimidin-4-amine core can be synthesized through the reaction of guanidine with an appropriate β-diketone.

  • Introduction of the 4-Ethoxyphenylmethyl Group: The ethoxyphenylmethyl group is introduced via a nucleophilic substitution reaction, where the pyrimidin-4-amine reacts with 4-ethoxybenzyl chloride in the presence of a base such as potassium carbonate.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors with optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 6-[(4-Ethoxyphenyl)methyl]pyrimidin-4-amine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form the corresponding pyrimidin-4-one derivative.

  • Reduction: Reduction reactions can lead to the formation of the corresponding amine derivatives.

  • Substitution: Nucleophilic substitution reactions can introduce different functional groups at the pyrimidin-4-amine core.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions often use strong bases such as sodium hydride (NaH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation Products: Pyrimidin-4-one derivatives.

  • Reduction Products: Amine derivatives.

  • Substitution Products: Various functionalized pyrimidin-4-amines.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand cellular processes and interactions. Medicine: Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • 4-Ethoxyphenylmethylpyrimidin-4-amine: Similar structure but with different substituents on the pyrimidin ring.

  • 4-Methoxyphenylmethylpyrimidin-4-amine: Similar to the ethoxy variant but with a methoxy group instead.

  • 4-Ethoxyphenylmethylpyridin-4-amine: Similar core structure but with a pyridine ring instead of pyrimidine.

Uniqueness: 6-[(4-Ethoxyphenyl)methyl]pyrimidin-4-amine stands out due to its specific ethoxy group, which can influence its chemical reactivity and biological activity compared to similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.

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Properties

IUPAC Name

6-[(4-ethoxyphenyl)methyl]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c1-2-17-12-5-3-10(4-6-12)7-11-8-13(14)16-9-15-11/h3-6,8-9H,2,7H2,1H3,(H2,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPGIQOIYEPCCIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC2=CC(=NC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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